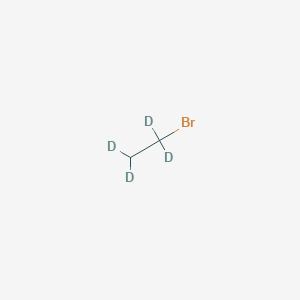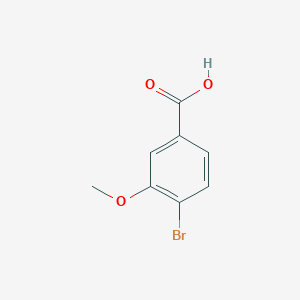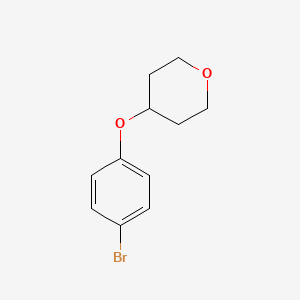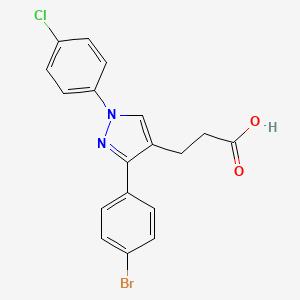
3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of bromo- and chloro- substituents on the phenyl rings suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the use of halogenated intermediates. For instance, the synthesis of a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was achieved through a condensation/cyclisation reaction involving a chlorothiophene and a chlorophenyl hydrazine hydrochloride . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate for a new insecticide, involved a series of reactions starting from dichloropyridine, highlighting the importance of halogenated precursors in pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. For example, the molecular structure and vibrational spectra of a related compound were analyzed using density functional theory, revealing how the HOMO and LUMO are distributed across the molecule and indicating potential sites for electrophilic and nucleophilic attacks . X-ray crystallography has also been used to unambiguously determine the structure of pyrazole derivatives, as seen in the case of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including N-arylation, which is a key step in the synthesis of many pharmaceuticals. The compound 3-(Diphenylphosphino)propanoic acid has been used as an efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides, demonstrating the versatility of pyrazole compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms and other functional groups can affect properties such as solubility, melting point, and reactivity. The vibrational spectra provide insights into the different functional groups present and their interactions . Additionally, the nonlinear optical properties of these compounds can be evaluated, which is important for applications in materials science .
Aplicaciones Científicas De Investigación
Structural Analysis and Crystal Formation
Pyrazole compounds including variants of 3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole exhibit intricate crystal structures and intermolecular interactions. Studies have illustrated the significance of single-crystal X-ray analysis in determining the unambiguous structures of these compounds. For instance, certain pyrazole derivatives exhibit unique molecular conformations and crystallize with distinct molecules in the asymmetric unit, indicating a complex solid-state chemistry. This knowledge is pivotal for understanding the material properties and potential applications of these compounds (Kumarasinghe, Hruby, & Nichol, 2009; Li et al., 2012).
Synthetic Pathways and Chemical Modifications
The synthesis and structural characterization of pyrazole derivatives are areas of significant interest. These studies not only provide insights into the chemical properties of the compounds but also lay the groundwork for further chemical modifications. For instance, synthesis techniques involving the condensation of chalcones with hydrazine hydrate have been used to create diverse pyrazole compounds, highlighting the versatility of these molecules in chemical synthesis. Furthermore, the synthesis of derivatives through different reaction routes opens avenues for the creation of novel compounds with potential applications in various fields (Loh et al., 2013; Khalifa, Nossier, & Al-Omar, 2017).
Biological and Pharmacological Potential
The biological and pharmacological properties of pyrazole derivatives are areas of active research. Some studies have focused on the antimicrobial and anticancer activities of these compounds. The evaluation of synthesized pyrazole derivatives against various cancer cell lines and microbial organisms has shown promising results, indicating the potential of these compounds in therapeutic applications. The structure-activity relationship of these compounds provides valuable insights into the design of new drugs and treatment strategies (Patel et al., 2013; Srour et al., 2018).
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2/c19-14-4-1-12(2-5-14)18-13(3-10-17(23)24)11-22(21-18)16-8-6-15(20)7-9-16/h1-2,4-9,11H,3,10H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBWGEKVGZXGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584742 |
Source


|
| Record name | 3-[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid | |
CAS RN |
870704-04-4 |
Source


|
| Record name | 3-[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





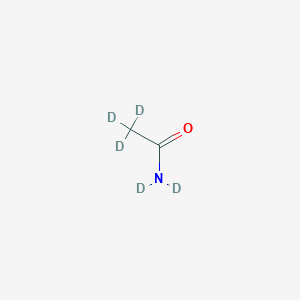




![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)
